

An In-depth Technical Guide to the Physicochemical Properties of Aminocycloalkane Methanols

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

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This technical guide provides a detailed overview of the core physicochemical properties of aminocycloalkane methanols, a class of compounds with significant potential in medicinal chemistry and organic synthesis. Understanding these properties is crucial for predicting a molecule's behavior in biological systems and for the rational design of new therapeutic agents. This document outlines key quantitative data, provides detailed experimental protocols for their determination, and visualizes the characterization workflow.

Core Physicochemical Data

The physicochemical properties of aminocycloalkane methanols are influenced by the ring size, the stereochemistry (cis/trans isomerism), and the relative positions of the amino and methanol substituents. These factors impact the intramolecular interactions and the overall polarity of the molecule, which in turn dictates its solubility, lipophilicity, and basicity. Below is a summary of available quantitative data for representative aminocycloalkane methanols.

| Property | (1-Aminocyclopropyl)methanol | (1-Aminocyclobutyl)methanol | (1-Aminocyclopentyl)methanol | trans-4-Aminocyclohexanemethanol |
|----------------------------|-------------------------------------|-----------------------------------|--------------------------------------|--|
| Molecular Formula | C ₄ H ₉ NO[1] | C ₅ H ₁₁ NO | C ₆ H ₁₃ NO[2] | C ₇ H ₁₅ NO[3] |
| Molecular Weight (g/mol) | 87.12[1] | 115.17 | 115.17[2] | 129.20[3] |
| Melting Point (°C) | Not Available | Not Available | 20[4] | 146-148[3] |
| Boiling Point (°C) | Not Available | Not Available | 85-90 (at 10 mmHg)[4] | Not Available |
| pKa (Predicted) | Not Available | Not Available | 15.05 ± 0.10[4] | Not Available |
| logP (Computed) | -1.0[1] | Not Available | -0.3[2] | Not Available |
| Solubility | Not Available | Not Available | Not Available | Soluble in Chloroform, Dichloromethane , Methanol[3]. The hydrochloride salt has high solubility in water[5]. |

Note: Much of the available data is computed or predicted. Experimental values are indicated where known.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental methodologies for key parameters.

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For aminocycloalkane methanols, the pKa of the amino group is of primary interest. Potentiometric

titration is a highly accurate method for its determination.[\[6\]](#)[\[7\]](#)

Methodology:

- **Preparation of the Analyte Solution:** Accurately weigh and dissolve the aminocycloalkane methanol sample in a suitable solvent, typically purified water or a co-solvent system (e.g., methanol/water) if solubility is limited. The concentration should be around 1-10 mM.[\[3\]](#)
- **Calibration of the pH Electrode:** Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
- **Titration Setup:** Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Gently stir the solution.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa can be calculated from this.[\[7\]](#)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[\[5\]](#)

Methodology:

- **Phase Preparation:** Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
- **Sample Preparation:** Dissolve a precisely weighed amount of the aminocycloalkane methanol in one of the phases (usually the one in which it is more soluble).

- Partitioning: Combine a known volume of the sample-containing phase with a known volume of the other phase in a flask.
- Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).
- Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[8\]](#)

Aqueous solubility is a critical property that affects a drug's absorption and distribution. A common method for its determination involves generating a saturated solution and quantifying the dissolved compound by HPLC.

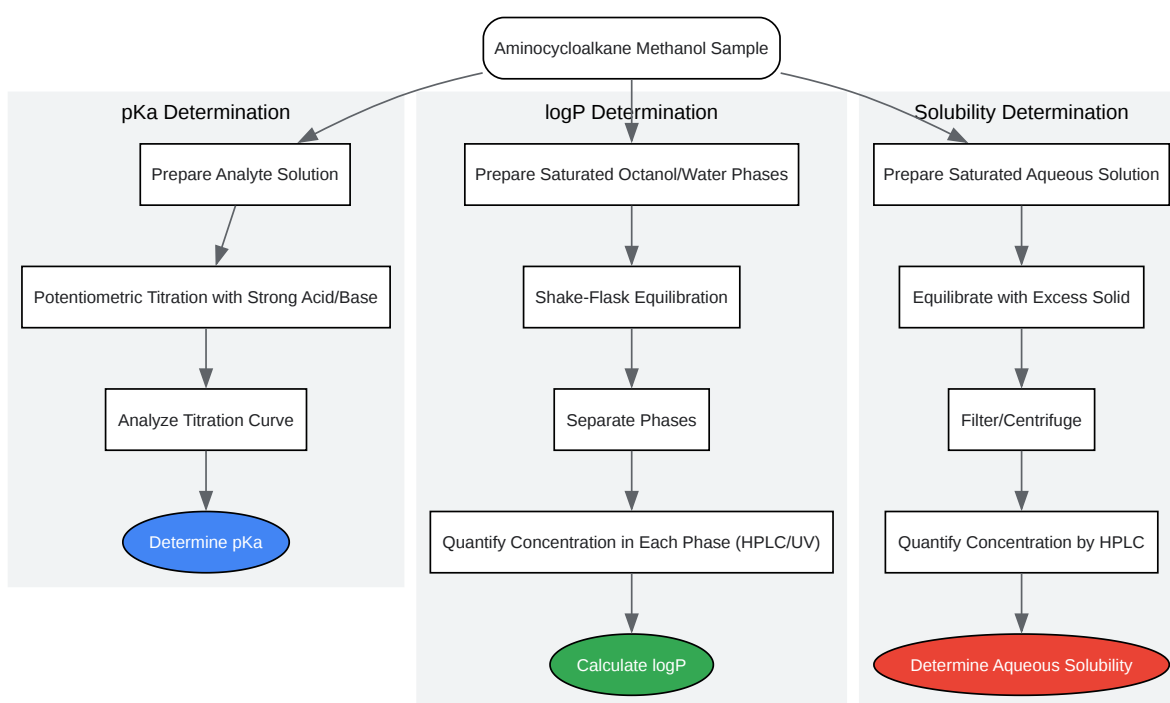
Methodology:

- Sample Preparation: Add an excess amount of the solid aminocycloalkane methanol to a known volume of purified water or a relevant buffer solution in a vial.
- Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Sample Analysis: Dilute a known volume of the clear supernatant with a suitable solvent and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.
- Quantification: Calculate the concentration of the compound in the original saturated solution by reference to a calibration curve prepared with standard solutions of known

concentrations. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the key physicochemical properties of a novel aminocycloalkane methanol.



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Physicochemical property determination workflow.

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